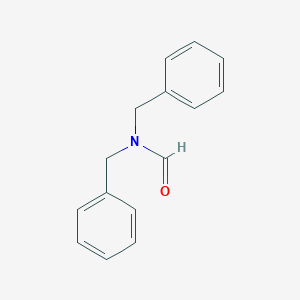

n,n-Dibenzylformamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N,N-Dibenzylformamide involves the treatment of dibenzylformamide with cyclohexylmagnesium bromide in the presence of titanium-based catalysts. This process yields mono- and disubstituted as well as bicyclic dialkylcyclopropylamines. Notably, high yields of up to 90% have been achieved in most cases, demonstrating the efficiency of this synthetic approach. These compounds are interesting templates for the combinatorial syntheses of libraries of small molecules with a well-defined distance between two nitrogen atoms (Meijere et al., 2002).

Molecular Structure Analysis

The molecular structure of N,N-Dibenzylformamide has been elucidated through various spectroscopic and analytical techniques. Electron diffraction studies of gaseous N,N-Dimethylformamide, a related compound, provide insight into the bond lengths and angles that can be correlated to N,N-Dibenzylformamide, offering a basis for understanding its structural characteristics in the gaseous state (Schultz & Hargittai, 1993).

Chemical Reactions and Properties

N,N-Dibenzylformamide undergoes various chemical reactions that highlight its versatility as a chemical reagent. For instance, it acts as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating its role as a multifunctional reagent in organic synthesis (Wan et al., 2002). Additionally, its application in the synthesis of N-heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, further exemplifies its utility in generating structurally diverse and complex molecules (Li et al., 2021).

Physical Properties Analysis

The physical properties of N,N-Dibenzylformamide, such as its density, ultrasonic sound velocities, and interactions with ionic liquids, have been extensively studied to understand its behavior in various solvents. These studies provide valuable insights into the molecular interactions and structural effects of N,N-Dibenzylformamide, contributing to its application in different chemical processes (Attri et al., 2010).

Chemical Properties Analysis

The chemical properties of N,N-Dibenzylformamide, including its reactivity and potential as a building block in organic synthesis, have been the subject of detailed investigation. Its role as a multipurpose precursor in reactions such as formylation, aminocarbonylation, and cyanation, highlights its importance in the synthesis of a wide array of chemical compounds. The versatility of N,N-Dibenzylformamide in organic synthesis underscores its utility in the development of novel synthetic methodologies (Ding & Jiao, 2012).

Wissenschaftliche Forschungsanwendungen

-

General Applications

- Scientific Field : Various fields of scientific research and laboratory experiments .

- Summary of Application : n,n-Dibenzylformamide (DBF) is a multipurpose reagent used in various scientific research applications . It plays a crucial role in studying protein structure, function, and as an enzyme inhibitor .

- Methods of Application : The specific methods of application can vary widely depending on the particular experiment or study. As a multipurpose reagent, DBF can be used in a variety of experimental conditions .

- Results or Outcomes : The outcomes can also vary widely, but in general, DBF is used to explore enzyme inhibition, metabolism, and protein-protein interactions .

-

Synthesis of β-lactam–containing pseudopeptides

- Scientific Field : Organic Chemistry .

- Summary of Application : DBF is used in the stereoselective preparation of β-lactam–containing pseudopeptides .

- Methods of Application : Different reaction conditions and NH2 protective groups were tested to obtain compounds that contain 3-amino-azetidin-2-one . The protective group was found to be essential for the outcome of the reaction .

- Results or Outcomes : The study demonstrated successful synthesis of β-lactam–containing pseudopeptides using DBF .

Safety And Hazards

N,N-Dibenzylformamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Eigenschaften

IUPAC Name |

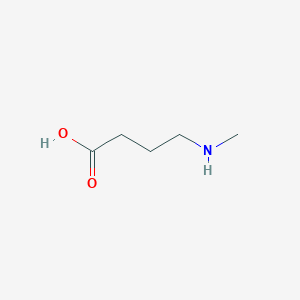

N,N-dibenzylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHBCWKTCXJYAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278076 | |

| Record name | n,n-dibenzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Dibenzylformamide | |

CAS RN |

5464-77-7 | |

| Record name | 5464-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dibenzylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

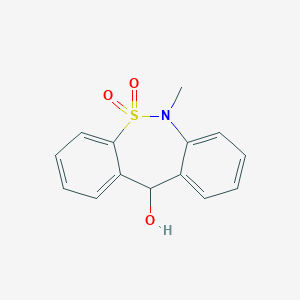

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)